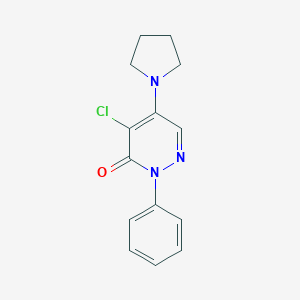
2-(Ethylsulfanyl)-5-nitro-3-thiophenecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethylsulfanyl)-5-nitro-3-thiophenecarbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
科学研究应用
2-(Ethylsulfanyl)-5-nitro-3-thiophenecarbaldehyde has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of organic electronics. This compound has been found to exhibit excellent electron-transport properties, making it a potential candidate for use in organic electronic devices such as solar cells and transistors. Additionally, this compound has also been studied for its potential use as a fluorescent probe for detecting thiols in biological systems.
作用机制
The mechanism of action of 2-(Ethylsulfanyl)-5-nitro-3-thiophenecarbaldehyde is not fully understood. However, it is believed that this compound interacts with thiols in biological systems, potentially through the formation of a disulfide bond. This interaction may lead to changes in cellular signaling pathways and other biochemical processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, this compound has been found to exhibit antioxidant activity, which may be due to its ability to scavenge reactive oxygen species. Additionally, this compound has also been found to inhibit the activity of certain enzymes involved in cellular signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using 2-(Ethylsulfanyl)-5-nitro-3-thiophenecarbaldehyde in lab experiments is its unique properties, which make it a potential candidate for use in a variety of applications. Additionally, this compound is relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on 2-(Ethylsulfanyl)-5-nitro-3-thiophenecarbaldehyde. One area of research could focus on further elucidating the compound's mechanism of action, which may lead to a better understanding of its potential applications. Additionally, research could also focus on developing new synthesis methods for this compound, which may lead to improved yields and purity. Finally, research could also focus on exploring the potential use of this compound in other applications, such as in the development of new drugs or materials.
合成方法
The synthesis of 2-(Ethylsulfanyl)-5-nitro-3-thiophenecarbaldehyde has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-chloro-5-nitrothiophene with ethanethiol in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-(Ethylsulfanyl)-5-nitrothiophene, which is then oxidized to this compound using an oxidizing agent such as hydrogen peroxide.
属性
分子式 |
C7H7NO3S2 |
|---|---|
分子量 |
217.3 g/mol |
IUPAC 名称 |
2-ethylsulfanyl-5-nitrothiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H7NO3S2/c1-2-12-7-5(4-9)3-6(13-7)8(10)11/h3-4H,2H2,1H3 |
InChI 键 |
WGPDGSMOEMSENJ-UHFFFAOYSA-N |
SMILES |
CCSC1=C(C=C(S1)[N+](=O)[O-])C=O |
规范 SMILES |
CCSC1=C(C=C(S1)[N+](=O)[O-])C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)





![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274365.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B274366.png)
![3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B274382.png)
![3-(5-{[(4-Methylbenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B274386.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B274389.png)
![1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol](/img/structure/B274390.png)
![N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
![3-{[4-(Methylthio)benzyl]amino}-1-adamantanol](/img/structure/B274392.png)